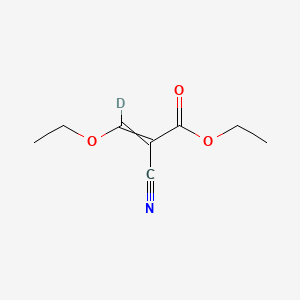
1-(Isoquinolin-4-yl)-2-naphthaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Isoquinolin-4-yl)-2-naphthaldehyde is an organic compound that features a unique structure combining an isoquinoline moiety with a naphthaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Isoquinolin-4-yl)-2-naphthaldehyde can be synthesized through several methods. One common approach involves the condensation of isoquinoline derivatives with naphthaldehyde under specific conditions. For instance, the Bischler-Napieralski synthesis is a well-known method for preparing isoquinoline derivatives, which can then be further reacted with naphthaldehyde to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Isoquinolin-4-yl)-2-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the isoquinoline or naphthaldehyde rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(Isoquinolin-4-yl)-2-naphthaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Isoquinolin-4-yl)-2-naphthaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 4’-(Isoquinolin-5-yl)-2,2’:6’,2’'-terpyridine
- 1-(Isoquinolin-4-yl)methanamine
- Isoquinoline phenyl derivatives
Comparison: 1-(Isoquinolin-4-yl)-2-naphthaldehyde is unique due to its combined isoquinoline and naphthaldehyde structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications .
Properties
Molecular Formula |
C20H13NO |
|---|---|
Molecular Weight |
283.3 g/mol |
IUPAC Name |
1-isoquinolin-4-ylnaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C20H13NO/c22-13-16-10-9-14-5-1-4-8-18(14)20(16)19-12-21-11-15-6-2-3-7-17(15)19/h1-13H |
InChI Key |
PFGBAKILHIUJHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=CN=CC4=CC=CC=C43)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Propanediol, 2-[(aminomethyl)amino]-](/img/structure/B12534134.png)
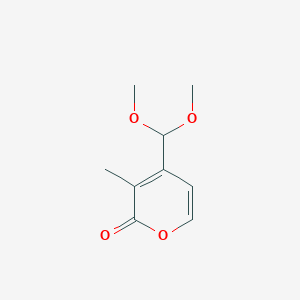
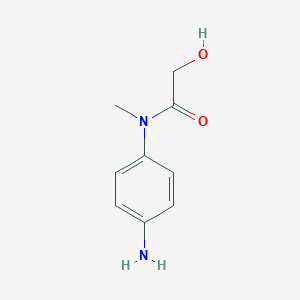
![2,2'-[(Furan-2-yl)methylene]bis[4-methyl-6-(1-methylcyclohexyl)phenol]](/img/structure/B12534149.png)
![1-[4-(Methanesulfonyl)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B12534154.png)
![5-Methyl-1-oxa-3-thia-5-azaspiro[3.4]octane-2-thione](/img/structure/B12534155.png)
![Methyl (1Z)-2-[(1,3-benzothiazol-2-yl)sulfanyl]-N-benzoylethanimidate](/img/structure/B12534160.png)
![Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]-](/img/structure/B12534165.png)
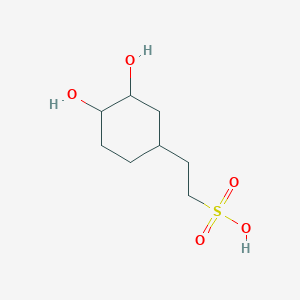
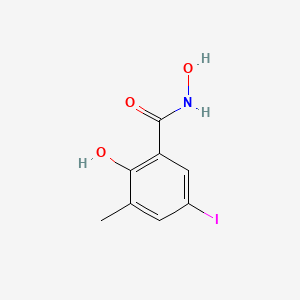
![Phosphinic acid, phenyl[(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12534175.png)
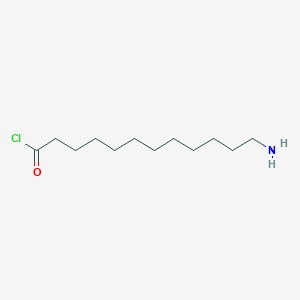
![(2S)-2-[bis(carboxymethyl)amino]-6-[3-[[3-[[(5S)-5-[bis(carboxymethyl)amino]-5-carboxypentyl]amino]-3-oxopropyl]disulfanyl]propanoylamino]hexanoic acid](/img/structure/B12534196.png)
